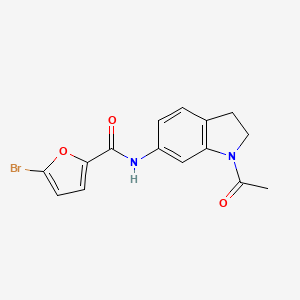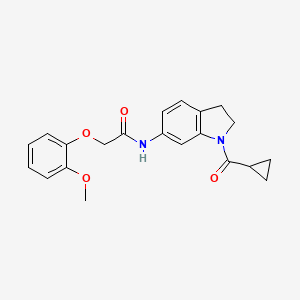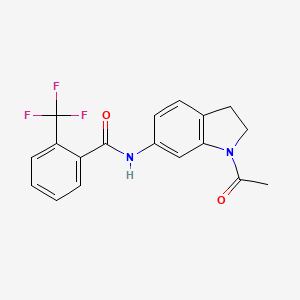
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamide, also known as N-acetyl-5-bromofuran-2-carboxamide, is a novel indole carboxamide compound that has been gaining attention in the scientific community due to its potential applications in synthetic chemistry and biochemistry. This compound has been studied for its ability to act as a substrate for various enzymes and its potential to be used as a therapeutic agent. In
Scientific Research Applications
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamideromofuran-2-carboxamide has been studied for its potential applications in synthetic chemistry and biochemistry. In synthetic chemistry, this compound has been used as an intermediate in the synthesis of various heterocyclic compounds such as indoles and oxindoles. In biochemistry, this compound has been studied for its ability to act as a substrate for various enzymes and its potential to be used as a therapeutic agent.
Mechanism of Action
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamideromofuran-2-carboxamide has been studied for its ability to act as a substrate for various enzymes. The compound is believed to act as a competitive inhibitor of enzymes by binding to the active site of the enzyme and blocking the substrate from binding. This inhibition of enzyme activity can lead to changes in biochemical and physiological processes, which can in turn lead to therapeutic effects.
Biochemical and Physiological Effects
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamideromofuran-2-carboxamide has been studied for its potential therapeutic effects. The compound has been studied for its ability to act as an inhibitor of various enzymes, which can lead to changes in biochemical and physiological processes. For example, the compound has been studied for its potential to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Inhibition of COX-2 can lead to the reduction of inflammation and pain. Additionally, the compound has been studied for its potential to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Inhibition of 5-LOX can lead to the reduction of inflammation and bronchoconstriction.
Advantages and Limitations for Lab Experiments
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamideromofuran-2-carboxamide has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and can be stored in solution for extended periods of time. Additionally, the compound is not toxic and can be used in a wide range of concentrations. However, the compound does have some limitations for use in laboratory experiments. The compound is not water-soluble and must be dissolved in a suitable solvent. Additionally, the compound can be degraded by light and must be stored in a dark environment.
Future Directions
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamideromofuran-2-carboxamide has potential applications in both synthetic chemistry and biochemistry. In synthetic chemistry, the compound can be used as an intermediate in the synthesis of various heterocyclic compounds. In biochemistry, the compound has potential applications as a therapeutic agent due to its ability to act as a substrate for various enzymes. In the future, the compound could be further studied for its potential to be used as an inhibitor of enzymes involved in inflammation, pain, and bronchoconstriction. Additionally, the compound could be studied for its potential to be used as an inhibitor of enzymes involved in cancer and other diseases. Finally, the compound could be further studied for its potential to be used as an inhibitor of enzymes involved in neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Synthesis Methods
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamideromofuran-2-carboxamide can be synthesized by a two-step reaction, which involves the reaction of 5-bromofuran-2-carboxylic acid with acetic anhydride followed by the reaction of the resulting acetic acid ester with indole. The first step of the reaction involves the reaction of 5-bromofuran-2-carboxylic acid with acetic anhydride in the presence of a base such as pyridine. The resulting acetic acid ester is then reacted with indole in the presence of a base such as pyridine to form N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamideromofuran-2-carboxamide. The reaction is carried out at room temperature and is generally complete within 1-2 hours.
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9(19)18-7-6-10-2-3-11(8-12(10)18)17-15(20)13-4-5-14(16)21-13/h2-5,8H,6-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMHWNFIAAMYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














